molecular formula C27H23ClN2O4S B295628 (2Z)-2-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

カタログ番号: B295628
分子量: 507 g/mol
InChIキー: CBCXPTOLVISCFA-OYKKKHCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-2-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, commonly known as CTB, is a potent and selective inhibitor of the enzyme protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

作用機序

CTB exerts its effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and cytoskeletal proteins. CK2 has been shown to play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CTB has been found to have a wide range of biochemical and physiological effects. In cancer cells, CTB has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cells to chemotherapy and radiation therapy. In neurodegenerative disorders, CTB has been found to have neuroprotective effects, including reducing oxidative stress and inflammation, and promoting neuronal survival and function. In viral infections, CTB has been found to inhibit viral replication and reduce virus-induced inflammation.

実験室実験の利点と制限

CTB has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential therapeutic applications in various diseases. However, there are also some limitations to using CTB in lab experiments, including its relatively high cost, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

将来の方向性

There are several future directions for research on CTB. One area of focus is the development of more potent and selective CK2 inhibitors, which could have broader therapeutic applications and fewer side effects than CTB. Another area of focus is the development of CTB derivatives with improved pharmacokinetic and pharmacodynamic properties, which could enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of CTB for different diseases and patient populations, and to investigate its potential combination with other therapies for synergistic effects.

合成法

The synthesis of CTB involves a series of chemical reactions, starting with the condensation of 3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzaldehyde and 2-aminothiazole to form the intermediate compound 2-(3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)phenylamino)thiazole. The intermediate is then reacted with 2-formylbenzoic acid to produce the final product, CTB.

科学的研究の応用

CTB has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where CK2 has been shown to play a critical role in tumor growth and survival. CTB has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CTB has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and CTB has been found to have neuroprotective effects in animal models.
CTB has also been studied for its antiviral properties. CK2 has been shown to play a critical role in the replication of many viruses, including HIV, hepatitis C, and influenza. CTB has been found to inhibit the replication of these viruses in vitro.

特性

分子式

C27H23ClN2O4S

分子量

507 g/mol

IUPAC名

(2Z)-2-[[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H23ClN2O4S/c1-17(15-33-19-8-4-3-5-9-19)16-34-25-20(28)12-18(13-23(25)32-2)14-24-26(31)30-22-11-7-6-10-21(22)29-27(30)35-24/h3-14,17H,15-16H2,1-2H3/b24-14-

InChIキー

CBCXPTOLVISCFA-OYKKKHCWSA-N

異性体SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

正規SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。